Cas no 22317-01-7 (1,3-Dimethylpiperazine)

1,3-Dimethylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dimethylpiperazine
- 1,3-Dimethyl-Piperazine
- 1,3-DIMETHYL-PIPERAZINE HYDROCHLORIDE
- 1,3-(R)-Dimethyl-piperazine
- 1,3-Dimethyl-5,5-diphenyl-hydantoin
- 1,3-Dimethyl-5,5-diphenyl-imidazolidin-2,4-dion
- 1,3-dimethyl-5,5-diphenyl-imidazolidine-2,4-dione
- 1,3-dimethyl-5,5-diphenyl-tetrahydro-imidazole-2,4-dione
- 1,3-dimethylphenytoin
- 1,3-Dimethyl-piperazin
- 2,4-dimetilpiperazina
- 2,4-Imidazolidinedione,1,3-dimethyl-5,5-diphenyl
- 2,4-Dimethylpiperazine
- DB-354192
- Z1162470821
- SY102190
- Piperazine, 1,3-dimethyl-
- EN300-73724
- SY185534
- MFCD11858481
- AM100533
- SB30866
- (3R)-1,3-dimethylpiperazine;oxalate; hydrate
- SB35564
- AKOS017385865
- SY253626
- SCHEMBL82072
- A878605
- (3S)-1,3-Dimethyl piperazine
- SB21797
- 22317-01-7
- BCP14054
- (R)-1,3-Dimethylpiperazine oxalate;(R)-1,3-Dimethyl-piperazine dihydrochloride;R-4MEMP
- FMMUNDXXVADKHS-UHFFFAOYSA-N
- DTXSID901347682
- F12388
- BS-12947
- (S)-1,3-DIMETHYL-PIPERAZINE
-
- MDL: MFCD11858481
- Inchi: InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3
- InChI Key: FMMUNDXXVADKHS-UHFFFAOYSA-N
- SMILES: CC1CN(C)CCN1
Computed Properties
- Exact Mass: 114.11600
- Monoisotopic Mass: 114.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 72.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 15.3Ų
Experimental Properties
- Density: 0.855
- Boiling Point: 148 ºC
- Flash Point: 46 ºC
- PSA: 15.27000
- LogP: 0.17660
1,3-Dimethylpiperazine Security Information
1,3-Dimethylpiperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3-Dimethylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D972146-100mg |
1,3-Dimethyl-piperazine |
22317-01-7 | 95% | 100mg |
$180 | 2024-07-28 | |
eNovation Chemicals LLC | D972146-1g |
1,3-Dimethyl-piperazine |
22317-01-7 | 95% | 1g |
$270 | 2024-07-28 | |
eNovation Chemicals LLC | D972146-250mg |
1,3-Dimethyl-piperazine |
22317-01-7 | 95% | 250mg |
$170 | 2024-07-28 | |
Enamine | EN300-73724-0.05g |
1,3-dimethylpiperazine |
22317-01-7 | 95.0% | 0.05g |
$29.0 | 2025-03-11 | |
Fluorochem | 088243-1g |
1,3-Dimethyl-piperazine |
22317-01-7 | 95% | 1g |
£376.00 | 2022-03-01 | |
Alichem | A139002477-10g |
1,3-Dimethylpiperazine |
22317-01-7 | 95% | 10g |
$1688.40 | 2023-09-02 | |
Chemenu | CM126801-1g |
1,3-dimethylpiperazine |
22317-01-7 | 95% | 1g |
$350 | 2021-08-05 | |
Enamine | EN300-73724-5.0g |
1,3-dimethylpiperazine |
22317-01-7 | 95.0% | 5.0g |
$391.0 | 2025-03-11 | |
Enamine | EN300-73724-2.5g |
1,3-dimethylpiperazine |
22317-01-7 | 95.0% | 2.5g |
$226.0 | 2025-03-11 | |
eNovation Chemicals LLC | D972146-500mg |
1,3-Dimethyl-piperazine |
22317-01-7 | 95% | 500mg |
$205 | 2024-07-28 |
1,3-Dimethylpiperazine Related Literature
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
Additional information on 1,3-Dimethylpiperazine
Professional Introduction to 1,3-Dimethylpiperazine (CAS No. 22317-01-7)
1,3-Dimethylpiperazine, with the chemical formula C₆H₁₃N, is a heterocyclic organic compound belonging to the piperazine family. Its CAS number, CAS No. 22317-01-7, uniquely identifies it in the chemical industry and academic research. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural properties and potential applications in drug development.
The< strong>1,3-dimethylpiperazine molecule features a six-membered ring containing two nitrogen atoms, with methyl groups attached to the 1st and 3rd positions. This structural configuration imparts unique electronic and steric properties, making it a valuable scaffold for synthesizing various pharmacologically active molecules. The presence of nitrogen atoms enhances its ability to interact with biological targets, particularly enzymes and receptors, which is crucial for developing therapeutic agents.
In recent years, 1,3-dimethylpiperazine has been extensively studied for its role in medicinal chemistry. Its derivatives have shown promise in the development of drugs targeting neurological disorders, such as Parkinson's disease and schizophrenia. The compound's ability to modulate neurotransmitter systems makes it an attractive candidate for further exploration.
One of the most compelling aspects of 1,3-dimethylpiperazine is its role as a key intermediate in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel antipsychotic and antidepressant agents. For instance, certain derivatives of 1,3-dimethylpiperazine have been found to exhibit potent activity against dopamine receptors, which are central to the pathophysiology of these disorders.
The pharmaceutical industry has also explored the use of 1,3-dimethylpiperazine in the development of anti-inflammatory drugs. Studies have indicated that its derivatives can inhibit inflammatory pathways by interacting with specific enzymes and cytokines. This has opened up new avenues for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its therapeutic applications, 1,3-dimethylpiperazine has found utility in agrochemical research. Derivatives of this compound have been investigated for their potential as plant growth regulators and pesticides. The ability of these derivatives to interact with plant hormone systems suggests that they could enhance crop yield and protect plants from pathogens.
The synthesis of 1,3-dimethylpiperazine typically involves multi-step organic reactions, starting from readily available precursors such as cyclohexanone and ammonia derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
The safety profile of 1,3-dimethylpiperazine is another critical consideration in its application. While it is not classified as a hazardous substance under standard regulatory frameworks, proper handling procedures must be followed to ensure worker safety. Research has focused on understanding its toxicological properties and developing protocols for safe handling and disposal.
In conclusion, 1,3-dimethylpiperazine, identified by its CAS number CAS No. 22317-01-7, is a versatile compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural properties make it an invaluable building block for synthesizing biologically active molecules. As research continues to uncover new applications for this compound, its importance in drug development and industrial chemistry is likely to grow even further.
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